4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
Description
4-(4-Methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a phenyl group at the 1-position and a 4-methylpiperazine substituent at the 4-position. This scaffold is notable for its versatility in medicinal chemistry, particularly in kinase inhibition and receptor modulation. Its synthesis often involves nucleophilic substitution or microwave-assisted coupling reactions, as exemplified in , where it was synthesized via microwave-mediated condensation of 6-chloro-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine with 3-methoxy-4-(4-methylpiperazin-1-yl)aniline in isopropanol, yielding a white solid (43% yield) .
Properties
Molecular Formula |
C16H18N6 |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C16H18N6/c1-20-7-9-21(10-8-20)15-14-11-19-22(16(14)18-12-17-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
NFEURABHJCGQDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylpiperazine with a phenyl-substituted pyrazole derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for diseases such as cancer, due to its kinase inhibitory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves its ability to inhibit specific kinases. Kinases are enzymes that play a crucial role in cell signaling pathways, and their inhibition can disrupt the proliferation of cancer cells. This compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent variations. Below is a comparative analysis of key analogs:
Stability and Reactivity
- Hydrolytic Stability : Derivatives with electron-withdrawing groups (e.g., sulfonyl in ) exhibit higher thermal stability (mp >200°C) compared to electron-donating substituents like methylpiperazine .
- Reactivity with KCN : Compounds like 4-(α-phenyl-α-hydroxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine undergo carbon-carbon bond cleavage in DMF/KCN to yield ketones and heteroarenes (24–68% yields) .
Key Research Findings
Microwave Synthesis Superiority : Microwave-assisted methods improve yields (43–82%) and reduce reaction times compared to traditional heating .
Substituent-Driven Activity : 4-Methylpiperazine enhances kinase selectivity, while thioether/hydrazinyl groups favor antimicrobial/anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
